p-Tolyl p-toluenethiosulfonate

描述

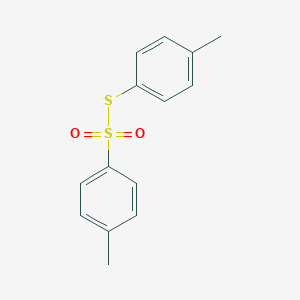

p-Tolyl p-toluenethiosulfonate: is an organic compound with the molecular formula C14H14O2S2 and a molecular weight of 278.39 g/mol . It appears as a white crystalline solid and is soluble in organic solvents such as methanol, chloroform, and ethanol . This compound is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfur heterocyclic compounds and biologically active compounds .

准备方法

Synthetic Routes and Reaction Conditions:

Reaction of 4-methylphenylsodium sulfate with thionyl chloride: This reaction produces S-(4-methylphenyl) sulfurous ester.

Reaction of the obtained thionyl ester with thionine: This step yields the final product, p-Tolyl p-toluenethiosulfonate.

Industrial Production Methods:

化学反应分析

Thermal Decomposition

Heating p-tolyl p-toluenethiosulfonate under reflux conditions leads to cleavage of the S–S bond, producing disulfides and thiosulfonates. For example:

-

Thermolysis in benzene at reflux for 15 hours yields di-p-tolyl disulfide (C₁₄H₁₄S₂) and thiosulfonate (C₁₄H₁₄O₂S₂) as major products .

-

Reaction pathway :

| Condition | Solvent | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Reflux (15 h) | Benzene | Di-p-tolyl disulfide, Thiosulfonate | >80% |

Reactivity with Reducing Agents

p-Tolyl p-toluenethiosulfonate reacts with hydrazine derivatives to form disulfides:

Structural Confirmation via X-Ray Crystallography

The molecular structure of p-tolyl p-toluenethiosulfonate has been confirmed by X-ray diffraction:

Reactivity in Oxidative Environments

Under oxidative conditions, the compound undergoes sulfonation:

Comparative Reactivity of Derivatives

The reactivity of p-tolyl p-toluenethiosulfonate differs from related sulfonates:

| Compound | Reactivity | Key Product |

|---|---|---|

| p-Toluenesulfonyl chloride | Forms tosylates with alcohols | Tosyl esters |

| p-Tolyl thiosulfonate | Produces disulfides upon thermolysis | Di-p-tolyl disulfide |

科学研究应用

Chemistry: : p-Tolyl p-toluenethiosulfonate is used as a reagent in the synthesis of sulfur heterocyclic compounds, which are important intermediates in organic synthesis .

Biology and Medicine:

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials .

作用机制

The mechanism by which p-Tolyl p-toluenethiosulfonate exerts its effects involves the formation of sulfonate esters, which can act as electrophiles in various chemical reactions . These esters can react with nucleophiles to form new chemical bonds, making this compound a versatile reagent in organic synthesis .

相似化合物的比较

Similar Compounds

p-Toluenesulfonic acid: An organic compound with the formula CH3C6H4SO3H, used as a strong acid catalyst in organic synthesis.

Potassium p-toluenethiosulfonate: A salt form of p-Tolyl p-toluenethiosulfonate, used in similar applications.

S-Phenyl p-toluenethiosulfonate: Another thiosulfonate compound with similar reactivity.

Uniqueness

生物活性

p-Tolyl p-toluenethiosulfonate (PTTS) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and cellular processes. This article aims to provide a comprehensive overview of the biological activity of PTTS, supported by research findings, case studies, and data tables.

- Molecular Formula : CHOS

- Molecular Weight : 286.39 g/mol

- CAS Number : 4973-66-4

PTTS is known to interact with various biological targets through its thiosulfonate functional group. The compound primarily affects proteins and enzymes by forming covalent bonds with thiol groups, which can lead to both inhibition and activation of enzymatic activities depending on the specific context.

Key Mechanisms:

- Enzyme Inhibition : PTTS has been shown to inhibit enzymes such as triosephosphate isomerase, crucial for glycolysis, by modifying cysteine residues at their active sites.

- Cell Signaling Modulation : The interaction with thiol groups can alter cell signaling pathways, impacting gene expression and cellular metabolism.

- Covalent Modification : The formation of thiosulfonate linkages can result in significant changes in protein function, either enhancing or disrupting activity depending on the target protein.

Biological Activity

The biological activity of PTTS has been investigated in various studies, highlighting its potential applications in biological research and therapeutic contexts.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits triosephosphate isomerase | |

| Protein Modification | Alters protein function via thiol interactions | |

| Gene Expression | Modulates transcription factors affecting genes | |

| Cytotoxicity | High doses may lead to cytotoxic effects |

Case Studies

Several case studies have explored the effects of PTTS on cellular systems:

- Study on Enzyme Activity : A study demonstrated that low concentrations of PTTS enhanced the activity of certain metabolic enzymes, while higher concentrations resulted in significant inhibition, showcasing a dose-dependent effect on enzyme functionality.

- Cellular Metabolism Alteration : Research indicated that PTTS could influence metabolic pathways by modifying key regulatory proteins involved in glucose metabolism, leading to altered flux through glycolytic pathways.

- Toxicological Assessment : In animal models, varying dosages of PTTS revealed that chronic exposure could lead to adverse effects including liver toxicity and disruption of metabolic homeostasis, emphasizing the need for careful dosage regulation in potential therapeutic applications.

属性

IUPAC Name |

1-methyl-4-(4-methylphenyl)sulfonylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSAROCRPZOYKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951951 | |

| Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2943-42-2 | |

| Record name | S-(4-Methylphenyl) 4-methylbenzenesulfonothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolyl p-toluenethiosulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of p-Tolyl p-toluenethiosulfonate formation in reactions involving p-toluenesulfonyl iodide and diarylcadmium compounds?

A: The presence of this compound as a byproduct in these reactions is significant because it provides insights into the reaction mechanism. [, ] Specifically, its formation suggests a pathway involving aryl and p-toluenesulfonyl radicals. This understanding is crucial for optimizing desired product yields and exploring alternative synthetic routes.

Q2: How does the reactivity of p-toluenesulfonyl iodide differ from its fluoride and chloride counterparts in reactions with diarylcadmium compounds?

A: Research indicates that p-toluenesulfonyl iodide exhibits distinct reactivity compared to its fluoride and chloride counterparts when reacting with diarylcadmium compounds. [] While the specific products formed with the fluoride and chloride analogs are not outlined in the provided abstracts, the formation of this compound, p-toluenesulfonic acid, iodoarenes, diaryls, and hydrocarbons when using p-toluenesulfonyl iodide points to a unique reaction pathway. This difference highlights the impact of the halogen substituent on the reactivity of arylsulfonyl halides and underscores the importance of careful reagent selection in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。